molecular formula C8H5NOS B2986916 Thieno[3,2-b]pyridine-2-carbaldehyde CAS No. 94191-18-1

Thieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2986916
CAS No.: 94191-18-1
M. Wt: 163.19
InChI Key: BEDLZTHJABCULR-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The molecular weight of this compound is 164.21 .


Synthesis Analysis

Thieno[3,2-b]pyridine derivatives have been synthesized using various approaches . For instance, one approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H and its InChI key is HGZQKYOLRLVMHZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 164.21 and its InChI code is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of novel α-aminophosphonate derivatives containing thieno(3,2-c)pyridine were synthesized from thieno(3,2-c)pyridine-2-carbaldehyde. These compounds, particularly 6k and 6o, exhibited significant anticancer activity against EC109 and HepG2 cell lines, showcasing more than 90% inhibitory rates against HepG2, indicating their potential as therapeutic agents in cancer treatment (马姣丽 et al., 2013).

Coordination Chemistry and Material Science

Efficient syntheses of 4′-(2-thienyl)- and 4′-(3-thienyl)-2,2′:6′,2″-terpyridines have been reported, with the formation and characterization of Fe(II), Ru(II), Os(II), and Co(II) complexes. These complexes, containing thieno[3,2-b]pyridine-2-carbaldehyde derivatives, underscore their importance in coordination chemistry and potential applications in material science (E. Constable et al., 2004).

Novel Trinuclear Complexes

The synthesis of Cu(II)-Ru(II)-Cu(II) trinuclear complexes via redox reaction of copper(I) across thiosemicarbazones coordinated to ruthenium(II) was achieved. These complexes represent a significant advancement in the field of inorganic chemistry, illustrating the versatile coordination behavior of this compound derivatives and their potential in catalysis and material science (T. Lobana et al., 2008).

Unnatural DNA Base Pairing

Pyrrole-2-carbaldehyde, a derivative, has been studied for its role in forming an unnatural base pair with 7-(2-thienyl)imidazo[4,5-b]pyridine in DNA. This study contributes to the understanding of unnatural base pair stability and provides insights into the potential for expanding the genetic alphabet, which could have implications for genetic engineering and synthetic biology (Paulami Ghosh et al., 2021).

Synthetic Methodologies

This compound serves as a precursor in various synthetic methodologies for the development of novel heterocyclic compounds. These methodologies facilitate the synthesis of compounds with potential applications in drug discovery, material science, and chemical biology, illustrating the versatility and importance of this compound in organic synthesis (A. Graulich & J. Liégeois, 2004).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . The safety information pictograms indicate a warning with hazard statements H302, H315, H319, H335, and precautionary statements P261 .

Properties

IUPAC Name

thieno[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLZTHJABCULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94191-18-1
Record name thieno[3,2-b]pyridine-2-carbaldehyde
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